molecular formula C16H13F2NO B2452900 N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide CAS No. 329779-86-4

N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide

Cat. No.: B2452900
CAS No.: 329779-86-4
M. Wt: 273.283
InChI Key: VTAWGNXKCPJJDO-VMPITWQZSA-N
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Description

N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide (CAS 329779-86-4) is a synthetic organic compound belonging to the class of acrylamide derivatives, characterized by a difluorophenyl group and a methylphenyl group attached to its core structure . This compound is of significant interest in medicinal chemistry and oncology research, with preliminary studies highlighting its potential anti-inflammatory and anticancer properties . Its biological effects are believed to stem from the modulation of specific molecular targets and pathways; it may inhibit key enzymes involved in cellular processes or bind to receptors that regulate cell proliferation and survival . Research on similar salicylanilide and acrylamide derivatives has shown that such compounds can induce autophagy, a complex process responsible for the degradation of cellular components, in cancer cells. This activation of the autophagic flux, characterized by the processing of the LC3 protein, represents a promising mechanism for targeting aggressive cancers like glioblastoma (GBM) . The compound serves as a valuable building block in chemical synthesis for the development of more complex molecules and is investigated for its interactions with various biomolecules . As an α,β-unsaturated carbonyl compound, it is a soft electrophile, and researchers should be aware that this structure can form covalent adducts with soft nucleophiles, such as cysteine thiolate groups on proteins . Standard synthetic routes often involve reactions like Knoevenagel condensation, with purification achieved through methods such as flash chromatography . The product is offered with high purity for research applications. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(E)-N-(3,4-difluorophenyl)-3-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO/c1-11-3-2-4-12(9-11)5-8-16(20)19-13-6-7-14(17)15(18)10-13/h2-10H,1H3,(H,19,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAWGNXKCPJJDO-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide typically involves the reaction of 3,4-difluoroaniline with 3-methylcinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yield. The use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted acrylamides with different functional groups.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-3-phenylacrylamide
  • N-(3,4-difluorophenyl)-3-(4-methylphenyl)acrylamide
  • N-(3,4-difluorophenyl)-3-(2-methylphenyl)acrylamide

Uniqueness

N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide is unique due to the specific positioning of the difluorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide is a synthetic organic compound with significant potential in medicinal chemistry, particularly noted for its anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Structural Characteristics

This compound is classified as an acrylamide derivative. Its structure features a difluorophenyl group and a methylphenyl group linked to an acrylamide backbone. The presence of fluorine atoms can enhance the compound's reactivity and influence its biological activity, making it a subject of interest in various research fields including chemistry and biology.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory effects. The compound appears to modulate the activity of specific enzymes or receptors involved in inflammatory pathways. This modulation could lead to a reduction in inflammatory markers, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. It has shown promise in inhibiting the growth of various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to this compound have demonstrated effective inhibition of microtubule assembly and induced morphological changes in cancer cells at micromolar concentrations .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in critical cellular processes, thereby altering metabolic pathways associated with inflammation and cancer progression.
  • Receptor Modulation : It may bind to receptors that regulate cell proliferation and survival, leading to decreased tumor growth and enhanced apoptosis in malignant cells.

Case Studies

  • Cell Line Studies : In vitro studies have demonstrated that this compound can significantly reduce cell viability in breast cancer cell lines such as MDA-MB-231. The compound was found to enhance caspase-3 activity, indicating its potential to induce apoptosis at specific concentrations .
  • In Vivo Studies : Animal model studies are necessary to further validate the anticancer efficacy observed in vitro. Initial findings suggest that compounds with similar structures can inhibit tumor growth effectively when administered systemically .

Comparative Data Table

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory, AnticancerEnzyme inhibition, Receptor modulation
AZD6244AnticancerInhibition of ERK phosphorylation
1-aryl-1H-pyrazole derivativesAnticancerMicrotubule destabilization

Q & A

Q. What are the standard synthetic routes for N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide?

The compound is typically synthesized via Knoevenagel condensation , a method widely used for acrylamide derivatives. This involves reacting an aldehyde (e.g., 3-methylbenzaldehyde) with an active methylene-containing amide (e.g., N-(3,4-difluorophenyl)acetamide) under basic conditions. For example, in related acrylamides, triethylamine in dichloromethane or solvent-free catalytic systems are employed to drive the reaction . Post-synthesis, purification by flash chromatography (using EtOAc:petroleum ether 1:1) yields the product with ~78% efficiency, as demonstrated for structurally similar compounds .

Q. How is the compound characterized post-synthesis?

Key characterization techniques include:

  • 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., δ 10.4 ppm for the acrylamide proton) .
  • Mass spectrometry (ESI-MS) : For molecular ion validation ([M+1]+ = 275.2 observed in analogues) .
  • HPLC : To assess purity (>97% in related derivatives) .
  • Melting point analysis : A basic purity indicator (e.g., 126–128°C for compound 7e) .

Q. What are the key structural features influencing its reactivity?

The molecule’s reactivity stems from:

  • Acrylamide double bond : Participates in Michael additions or polymerizations .
  • 3,4-Difluorophenyl group : Enhances electron-withdrawing effects, modulating electrophilicity .
  • 3-Methylphenyl substituent : Influences steric interactions in biological target binding .

Q. What safety precautions are recommended during handling?

While specific data for this compound is limited, structurally similar acrylamides require:

  • Gloves and goggles : Due to potential skin/eye irritation.
  • Fume hood use : To avoid inhalation of fine particles.
  • CAS-based protocols : Refer to analogues (e.g., CAS 853351-19-6) for handling guidelines .

Q. What are the solubility properties and formulation considerations?

Acrylamides generally exhibit:

  • High DMSO solubility : Suitable for in vitro assays.
  • Limited aqueous solubility : May require co-solvents (e.g., Tween-80) for bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogues?

SAR studies on derivatives reveal:

  • Fluorine substitution : 3,4-Difluorophenyl groups enhance metabolic stability and target affinity compared to non-halogenated analogues .
  • Methyl group positioning : 3-Methylphenyl improves lipophilicity, correlating with enhanced blood-brain barrier penetration in preclinical models .
  • Amide modifications : Replacing acrylamide with urea or sulfonamide groups alters kinase inhibition profiles .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies in bioassay results (e.g., IC50 variability) can be addressed by:

  • Orthogonal assays : Use both enzymatic (e.g., PI3K/mTOR inhibition) and cell-based viability tests .
  • Metabolic stability screening : Assess if degradation products interfere with activity .
  • Crystallographic validation : Resolve binding modes using X-ray structures (SHELX-refined models) .

Q. How to optimize reaction conditions to improve yield and purity?

  • Catalyst screening : Pd-based catalysts for Heck-like couplings in multi-step syntheses .
  • Solvent optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) .
  • Temperature control : Maintain 60–80°C to suppress side reactions in condensation steps .

Q. What computational methods predict binding interactions?

  • Molecular docking (AutoDock/Vina) : Model interactions with targets like PI3Kγ, leveraging the acrylamide’s hydrogen-bonding capacity .
  • DFT calculations : Analyze electron distribution at the difluorophenyl group to predict electrophilic reactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How to address challenges in stereochemical confirmation?

  • X-ray crystallography : Use SHELXL for refining E/Z configurations (e.g., C15H11F2NO3 structure resolved to 1.8 Å) .
  • NOESY NMR : Detect spatial proximity between 3-methylphenyl and acrylamide protons .
  • VCD spectroscopy : Differentiate enantiomers in chiral derivatives .

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